6-(3-Nitroanilino)hexan-1-ol
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Overview
Description
6-(3-Nitroanilino)hexan-1-ol is an organic compound with the molecular formula C12H18N2O3 It consists of a hexanol backbone substituted with a 3-nitroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-nitroanilino)hexan-1-ol typically involves the reaction of 3-nitroaniline with hexan-1-ol under specific conditions. One common method is the nucleophilic substitution reaction where 3-nitroaniline reacts with hexan-1-ol in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
6-(3-Nitroanilino)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to substitute the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Produces 6-(3-nitroanilino)hexan-1-one.
Reduction: Produces 6-(3-aminoanilino)hexan-1-ol.
Substitution: Produces 6-(3-nitroanilino)hexyl chloride.
Scientific Research Applications
6-(3-Nitroanilino)hexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-nitroanilino)hexan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the hydroxyl group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
6-(3-Aminoanilino)hexan-1-ol: Similar structure but with an amino group instead of a nitro group.
6-(3-Nitroanilino)hexan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
6-(3-Nitroanilino)hexyl chloride: Similar structure but with a chlorine atom instead of a hydroxyl group.
Uniqueness
6-(3-Nitroanilino)hexan-1-ol is unique due to the presence of both a nitro group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications .
Properties
CAS No. |
823829-20-5 |
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Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
6-(3-nitroanilino)hexan-1-ol |
InChI |
InChI=1S/C12H18N2O3/c15-9-4-2-1-3-8-13-11-6-5-7-12(10-11)14(16)17/h5-7,10,13,15H,1-4,8-9H2 |
InChI Key |
SLROBAITAOMGMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCCCCCCO |
Origin of Product |
United States |
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